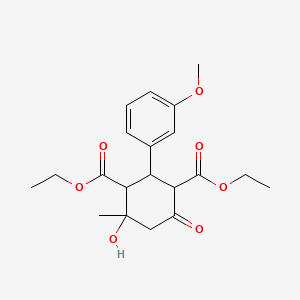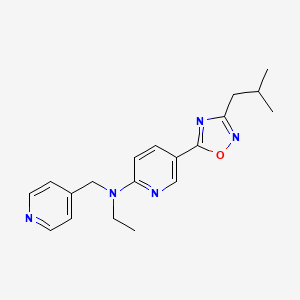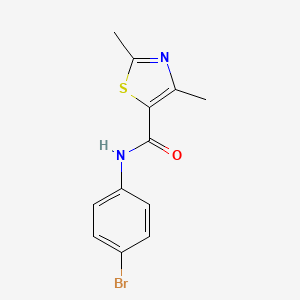
2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone, also known as BU-224, is a small molecule that has been extensively studied in the field of neuroscience. It is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is a G protein-coupled receptor that is widely expressed in the central nervous system. BU-224 has been shown to have potential therapeutic applications in the treatment of a variety of neurological disorders, including anxiety, depression, and addiction.
Wirkmechanismus
The NOP receptor is a member of the opioid receptor family, but it has distinct pharmacological properties and functions. The endogenous ligand for the NOP receptor is the neuropeptide nociceptin/orphanin FQ, which is involved in a variety of physiological processes, including pain modulation, stress response, and reward signaling. 2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone acts as a selective antagonist of the NOP receptor, blocking the binding of nociceptin/orphanin FQ and preventing its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions and animal models used. In general, this compound has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to affect various behavioral responses, such as pain sensitivity, anxiety, depression, and drug seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of the NOP receptor, which allows for precise manipulation of this receptor system. It has also been shown to have a good pharmacokinetic profile, with high brain penetration and long-lasting effects. However, this compound also has some limitations, including its relatively low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone and the NOP receptor system. One area of interest is the development of more potent and selective NOP receptor antagonists, which could have improved therapeutic potential. Another area of research is the investigation of the role of the NOP receptor in various neurological disorders, including addiction, depression, and anxiety. Finally, the development of novel animal models and experimental paradigms could help to elucidate the complex interactions between the NOP receptor and other neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone has been described in several publications. One of the most commonly used methods involves the reaction of 2,6-dichloroaniline with butyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-amino-4,5-dimethylthiazole to yield this compound. Other methods have also been reported, including the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-butyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone has been extensively studied in vitro and in vivo to investigate its potential therapeutic applications. In vitro studies have shown that this compound is a potent and selective antagonist of the NOP receptor, with little or no activity at other opioid receptors. In vivo studies have demonstrated that this compound can modulate a variety of physiological and behavioral responses, including pain, anxiety, depression, and drug addiction.
Eigenschaften
IUPAC Name |
2-butyl-3-(2,6-dichlorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-2-3-11-16-21-15-10-5-4-7-12(15)18(23)22(16)17-13(19)8-6-9-14(17)20/h4-10H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBROYFAQJYRAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B5199102.png)

![3-[(3-hydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5199106.png)
![6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5199112.png)
![N,N-dibutyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5199113.png)


![3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5199131.png)
![6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5199134.png)
![2-chloro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5199143.png)
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5199150.png)

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5199166.png)
